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5-Methyl-2-(piperidin-4-yloxy)pyrimidine Documentation Hub

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  • Product: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine
  • CAS: 1211584-35-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in Drug Discovery

Executive Summary As drug discovery pivots toward highly targeted therapies, the selection of versatile, structurally pre-organized building blocks is paramount. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly targeted therapies, the selection of versatile, structurally pre-organized building blocks is paramount. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a bifunctional screening compound and synthetic intermediate widely utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) agents. This whitepaper provides a rigorous technical analysis of its chemical structure, molecular weight, pharmacophore utility, and validated handling protocols, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Properties & Structural Analysis

Accurate physicochemical profiling is the foundation of predictable pharmacokinetics and synthetic success. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine consists of a pyrimidine core substituted at the 5-position with a methyl group and at the 2-position with a piperidin-4-yloxy moiety.

Table 1: Core Physicochemical Identifiers

PropertyValue
Chemical Name 5-Methyl-2-(piperidin-4-yloxy)pyrimidine
CAS Registry Number 1211584-35-8[1]
Molecular Formula C10H15N3O[2]
Molecular Weight 193.25 g/mol [1]
Core Scaffolds Pyrimidine, Piperidine
Recommended Storage 4°C (For Research Use Only)[1]

Pharmacophore Utility & Mechanistic Rationale

In medicinal chemistry, scaffolds are not selected arbitrarily; every structural feature must serve a mechanistic purpose. The causality behind selecting 5-Methyl-2-(piperidin-4-yloxy)pyrimidine lies in its tripartite pharmacophore architecture:

  • The Piperidine Ring (Basic Center): The secondary amine of the piperidine ring acts as a strong hydrogen bond donor and a basic center (pKa ~9-10). In physiological environments, it is protonated, allowing for critical salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) in target protein binding pockets. Furthermore, this secondary amine serves as the primary synthetic handle for downstream derivatization.

  • The Pyrimidine Core (Aromatic Acceptor): The nitrogen atoms within the pyrimidine ring are excellent hydrogen bond acceptors. In kinase inhibitor design, this motif frequently interacts with the hinge region of the ATP-binding site. The 5-methyl substitution provides a slight lipophilic bump, often filling a small hydrophobic pocket and restricting the rotational freedom of the molecule, thereby reducing entropic penalties upon binding.

  • The Ether Linkage (Conformational Flexibility): The oxygen linker between the pyrimidine and piperidine rings introduces a degree of conformational flexibility, allowing the molecule to adopt an "induced fit" geometry within complex binding sites without the rigidity of a direct carbon-carbon or carbon-nitrogen bond.

Pharmacophore Core 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Piperidine Piperidine Ring (Basic Nitrogen) Core->Piperidine Pyrimidine Pyrimidine Ring (Aromatic, H-Bond Acceptor) Core->Pyrimidine Ether Ether Linkage (Conformational Flexibility) Core->Ether Target1 Target Protein Asp/Glu Residues (Salt Bridge) Piperidine->Target1 Ionic Interaction Target2 Kinase Hinge Region (Hydrogen Bonding) Pyrimidine->Target2 H-Bond Acceptor Target3 Binding Pocket (Induced Fit) Ether->Target3 Spatial Orientation

Pharmacophore interaction model of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine with target proteins.

Experimental Methodologies: Synthetic Derivatization & Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The causality of each step is explicitly detailed to ensure researchers understand why specific conditions are applied.

Protocol A: Amidation of the Piperidine Nitrogen

Objective: Couple a carboxylic acid to the secondary amine of the piperidine ring to generate a stable amide target compound. Rationale: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in coupling hindered secondary amines. DIEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to ensure the piperidine nitrogen is deprotonated and highly nucleophilic.

  • Preparation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add DIEA (3.0 eq) to the mixture. Causality: The base initiates the formation of the active ester. Stir at room temperature for 15 minutes to ensure complete activation before introducing the amine, which prevents unwanted side reactions.

  • Coupling: Add 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or preparative HPLC.

Protocol B: Self-Validating Analytical Verification (LC-MS/NMR)

Objective: Confirm the identity and purity of the synthesized derivative or verify the raw building block upon receipt.

  • LC-MS Analysis: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the pyrimidine and piperidine nitrogens, facilitating clear positive-ion electrospray ionization (ESI+). For the raw building block, validate success by identifying the [M+H]⁺ peak at m/z 194.25 (correlating to the exact MW of 193.25 g/mol )[1].

  • ¹H-NMR (400 MHz, DMSO-d₆): Verify structural integrity. The pyrimidine core should present distinct signals for the aromatic protons, while the 5-methyl group will appear as a sharp singlet around 2.1-2.3 ppm. The piperidine protons will present as complex multiplets in the aliphatic region, confirming the ether linkage remains intact.

SyntheticWorkflow Start 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (Building Block) Reaction Amidation Reaction (Nucleophilic Attack) Start->Reaction Reagent Carboxylic Acid + HATU + DIEA in DMF Reagent->Reaction Purification Prep-HPLC Purification (C18, MeCN/H2O) Reaction->Purification Crude Extract Analysis LC-MS & 1H-NMR Validation Purification->Analysis Pure Fractions Product Final Target Compound (>95% Purity) Analysis->Product Confirmed Identity

Step-by-step synthetic and analytical workflow for derivatizing the building block.

Safety, Handling, and Regulatory Compliance

Handling of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine must adhere to strict laboratory safety protocols. Based on chemical substance notifications, this compound is classified under several GHS hazard categories:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[3].

  • Irritation: Causes skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319)[3].

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness (STOT SE 3, H336)[3].

Handling Causality: Due to its irritation and toxicity profile, all handling must be conducted within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory to prevent dermal and ocular exposure. The compound should be stored at 4°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the ether linkage or oxidation of the secondary amine[1].

References

  • NextSDS. "5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Exploratory

Mechanism of Action of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in Drug Discovery: A Privileged Scaffold Whitepaper

Executive Summary In modern drug discovery, the concept of a "mechanism of action" extends beyond finalized therapeutic agents to the fundamental building blocks—or privileged scaffolds —that dictate target engagement. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the concept of a "mechanism of action" extends beyond finalized therapeutic agents to the fundamental building blocks—or privileged scaffolds —that dictate target engagement. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8) is a highly versatile, privileged pharmacophore fragment utilized extensively in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and enzyme inhibitors[1][2].

Rather than acting as a standalone therapeutic, this compound is strategically incorporated into larger molecular frameworks to optimize binding affinity, modulate physicochemical properties (such as pKa and LogD), and improve metabolic stability. This technical guide dissects the structural pharmacology of this scaffold, explaining the causality behind its molecular interactions and providing validated experimental workflows for its application in hit-to-lead optimization.

Structural Pharmacology & Binding Mechanics

The efficacy of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in drug discovery is derived from its modular architecture. Each moiety within the fragment serves a distinct mechanistic purpose when engaging biological targets.

The Pyrimidine Core: Hinge Binding and π−π Interactions

The pyrimidine ring is a classic bioisostere for purine, making it highly effective in targeting ATP-binding sites. The nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors. In kinase targets (e.g., mutant EGFR), the pyrimidine core anchors the molecule to the kinase hinge region (often interacting with the backbone amide of methionine residues)[3]. Additionally, the electron-deficient nature of the pyrimidine ring facilitates favorable π−π stacking interactions with aromatic residues (like Phe or Tyr) within the binding pocket[2].

The Piperidine Ring: Salt Bridge Formation

The secondary amine of the piperidine ring possesses a basic pKa of approximately 9.5 to 10.0. At physiological pH (7.4), this nitrogen is protonated, carrying a positive charge. This is a critical mechanistic feature for GPCR targeting. For instance, in Histamine H3 receptor inverse agonists, the protonated piperidine nitrogen mimics the endogenous ligand by forming a highly conserved, charge-reinforced salt bridge with an aspartate residue (e.g., Asp114) in the orthosteric binding site[4].

The Ether Linkage: Vectorial Trajectory and Flexibility

The oxygen atom connecting the pyrimidine and piperidine rings serves a dual purpose. First, it acts as a weak hydrogen bond acceptor. Second, and more importantly, it provides a specific conformational angle (~110°–120°) that projects the basic piperidine nitrogen into solvent channels or deep allosteric pockets. This ether linkage offers sufficient flexibility to achieve induced-fit binding without the massive entropic penalty associated with highly flexible, unsubstituted alkyl chains[5].

The 5-Methyl Substitution: Metabolic Shielding

The inclusion of a methyl group at the 5-position of the pyrimidine ring is a classic medicinal chemistry tactic. Unsubstituted pyrimidines are susceptible to oxidation by cytochrome P450 enzymes at the 5-position. The methyl group acts as a steric shield, blocking this metabolic liability while simultaneously filling small, lipophilic sub-pockets in the target protein, thereby increasing binding affinity through the hydrophobic effect.

Pharmacophore Core 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (Privileged Scaffold) Pyrimidine Pyrimidine Ring (Hinge Binder / pi-pi Stacking) Core->Pyrimidine Piperidine Piperidine Ring (Basic Amine / Salt Bridge) Core->Piperidine Ether Ether Linkage (Vector Control / Flexibility) Core->Ether Methyl 5-Methyl Group (Hydrophobic Shielding / Metabolic Blocker) Core->Methyl Kinase Kinase Targets (e.g., EGFR T790M) Pyrimidine->Kinase ATP Competitive Binding GPCR GPCR Targets (e.g., Histamine H3R) Piperidine->GPCR Aspartate Salt Bridge Ether->Kinase Solvent Channel Trajectory Methyl->Kinase Hydrophobic Pocket

Caption: Pharmacophoric mapping of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine to biological targets.

Physicochemical Profiling & ADME Optimization

When integrating 5-Methyl-2-(piperidin-4-yloxy)pyrimidine into a drug discovery pipeline, understanding its baseline physicochemical properties is essential for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.

The presence of the basic piperidine significantly enhances aqueous solubility compared to purely aromatic scaffolds, while the pyrimidine and methyl groups maintain sufficient lipophilicity for membrane permeability.

Table 1: Baseline Physicochemical Properties
PropertyValue / DescriptorMechanistic Impact in Drug Design
Molecular Formula C10​H15​N3​O Low molecular weight (193.25 g/mol ) makes it an ideal fragment for lead generation[6].
LogP (Calculated) ~1.2 - 1.5Optimal lipophilicity for balancing aqueous solubility and passive membrane permeability.
pKa (Piperidine N) ~9.5 - 10.0Ensures protonation at physiological pH, critical for GPCR salt-bridge interactions[7].
Hydrogen Bond Donors 1 (Secondary Amine)Provides a vector for interacting with target protein backbone carbonyls.
Hydrogen Bond Acceptors 4 (N, N, O, N)Enables robust interaction with kinase hinge regions and solvent networks.
Metabolic Liability LowThe 5-methyl group prevents rapid CYP450-mediated oxidation of the pyrimidine ring.

Experimental Workflows & Protocols

To validate the mechanism of action of derivatives containing the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold, rigorous biochemical assays are required. Below are two self-validating protocols designed to confirm target engagement for both Kinase and GPCR targets.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To quantify the ATP-competitive binding of pyrimidine-based derivatives to target kinases (e.g., EGFR T790M). Causality: HTRF is chosen over standard ELISA because it eliminates wash steps, reducing the disruption of low-affinity fragment interactions during early-stage screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: MgCl2​ is essential as ATP must be complexed with magnesium for kinase recognition.

  • Compound Serial Dilution: Dilute the test compound (containing the pyrimidine scaffold) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing protein denaturation).

  • Enzyme Addition: Add 5 µL of recombinant EGFR T790M kinase to the wells. Incubate for 15 minutes at room temperature to allow the pyrimidine core to pre-equilibrate with the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (biotinylated-peptide substrate and ATP at the predetermined Km​ value).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg2+ and instantly halt the kinase reaction) and Europium-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

  • Readout: Measure Time-Resolved Fluorescence at 620 nm and 665 nm. Calculate the IC50 based on the 665/620 emission ratio.

Protocol B: GPCR Radioligand Binding Assay (Filtration Method)

Purpose: To determine the binding affinity ( Ki​ ) of piperidine-containing derivatives to GPCRs (e.g., Histamine H3 Receptor). Causality: Utilizing a radiolabeled competitor allows for the direct measurement of orthosteric site displacement, specifically validating the salt-bridge interaction of the piperidine nitrogen.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Ligand Setup: Add 20 µL of the test compound (serial dilutions) to a 96-well deep-well plate.

  • Radioligand Addition: Add 20 µL of [ 3H ]-labeled standard ligand (e.g.,[ 3H ]-N-alpha-methylhistamine) at a concentration equal to its Kd​ .

  • Incubation: Add 160 µL of the membrane suspension to initiate binding. Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding of the basic piperidine moiety).

  • Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Note: Cold buffer is used to drastically slow the off-rate of the bound ligand during washing.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter. Determine non-specific binding using an excess (10 µM) of unlabeled standard ligand.

Workflow Step1 Fragment Library Screening (HTS) Step2 Hit Identification (SPR & Thermal Shift) Step1->Step2 Step3 Lead Optimization (SAR on Piperidine/Pyrimidine) Step2->Step3 Step4 In Vitro Validation (HTRF Kinase Assay) Step3->Step4 Step5 ADME/Tox Profiling (Microsomal Stability) Step4->Step5

Caption: Step-by-step drug discovery workflow utilizing the pyrimidine-piperidine scaffold.

Conclusion

The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold represents a masterclass in rational drug design. By combining the ATP-mimetic properties of the pyrimidine ring, the flexible vectorial projection of the ether linkage, the critical electrostatic engagement of the basic piperidine, and the metabolic shielding of the 5-methyl group, this fragment provides a highly optimized starting point for diverse therapeutic targets. Understanding the precise mechanism of action of each sub-component empowers medicinal chemists to execute highly targeted lead optimization campaigns with predictable ADME outcomes.

References

  • NextSDS. "5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Ma, X., et al. (2022). "Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist." Journal of Medicinal Chemistry. Available at:[Link]

  • An, J., et al. (2009). "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors." Perspectives in Drug Discovery and Design. Available at:[Link]

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. Available at:[Link]

  • Jose, J., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." European Journal of Organic Chemistry. Available at:[Link]

  • Cao, S., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." ACS Combinatorial Science. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Derivatives: A Technical Guide to ADMET Optimization

Executive Summary & Mechanistic Rationale The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, most notably in the design of mutant-selective, cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, most notably in the design of mutant-selective, covalent kinase inhibitors (e.g., targeting EGFR T790M/L858R in non-small cell lung cancer) [1].

As an Application Scientist overseeing preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I approach this scaffold not just as a chemical structure, but as a dynamic system of pharmacokinetic liabilities and advantages.

  • The Pyrimidine Core: Serves as the primary hinge-binding motif, forming essential hydrogen bonds with the kinase backbone (e.g., Met793 in EGFR) [2].

  • The Piperidin-4-yloxy Tail: Projects into the solvent-exposed region. While the basic amine drastically improves aqueous solubility compared to plain aryl substituents, it introduces a high risk of P-glycoprotein (P-gp) mediated efflux, potentially limiting oral bioavailability and blood-brain barrier (BBB) penetration.

  • The 5-Methyl Substitution: This is a critical structural optimization. Unsubstituted pyrimidines are highly susceptible to CYP450-mediated oxidation at the C5 position. The addition of the 5-methyl group acts as a steric shield, blocking this metabolic "soft spot" and significantly reducing intrinsic clearance ( CLint​ ) while locking the molecule into its bioactive conformation [3].

G A 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Scaffold B Pyrimidine Core (Hinge Binder) A->B C Piperidin-4-yloxy Tail (Solvent Exposed) A->C D 5-Methyl Group (Conformational Lock) A->D E High Target Affinity (e.g., EGFR T790M) B->E F P-gp Efflux Liability (Requires Optimization) C->F G Blocks C5 CYP450 Oxidation D->G

Structural features and pharmacokinetic implications of the pyrimidine scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To predict in vivo behavior, we must first deconstruct the molecule's properties using robust, self-validating in vitro systems.

Microsomal Stability & Reactive Metabolite Trapping

Because many 5-methyl-2-(piperidin-4-yloxy)pyrimidine derivatives are designed as covalent inhibitors featuring electrophilic warheads (e.g., acrylamides), they are prone to forming reactive intermediates that can cause idiosyncratic toxicity. We utilize a dual-purpose Human Liver Microsome (HLM) assay to measure both metabolic half-life and glutathione (GSH) adduct formation.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) and the test compound (final 1 µM). Causality: A 1 µM concentration ensures the drug is well below the Km​ for most CYP enzymes, allowing us to capture linear, first-order depletion kinetics.

  • Trapping Agent Addition (Optional): For reactive metabolite screening, add 5 mM GSH to the incubation mixture.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final 1 mM).

  • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol 100 ng/mL). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the internal standard corrects for matrix-induced ionization variations during LC-MS/MS analysis.

  • Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not deplete by >80% at 60 minutes, the assay is rejected.

Caco-2 Bidirectional Permeability Assay

To assess oral absorption and the impact of the basic piperidine nitrogen on efflux, we utilize the Caco-2 cell model.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and expression of tight junctions and apical efflux transporters (P-gp, BCRP).

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment. Buffer is HBSS at pH 7.4.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Causality: An ER > 2.0 indicates active efflux. If observed, the assay is repeated with Elacridar (a P-gp inhibitor) to confirm the specific transporter liability.

Quantitative In Vitro Data Summary
Compound ScaffoldHLM CLint​ (µL/min/mg)Caco-2 Papp​ A→B ( 10−6 cm/s)Caco-2 Efflux Ratio (ER)Plasma Protein Binding (%)
Unsubstituted Piperidine-Pyrimidine85.4 (High)4.2 (Moderate)4.8 (High Efflux)88.5%
5-Methyl-2-(piperidin-4-yloxy)pyrimidine 22.1 (Low) 12.5 (High) 1.8 (Low Efflux) 92.3%

Data Interpretation: The 5-methyl substitution effectively reduces microsomal clearance by blocking C5 oxidation. Concurrent optimization of the piperidine nitrogen's pKa often reduces the efflux ratio, improving overall permeability.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires careful formulation and rigorous sampling to calculate absolute bioavailability ( F% ) and systemic clearance ( CL ).

Rodent PK Study Protocol (IV/PO)

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) for 12 hours prior to oral dosing. Causality: Fasting eliminates food-effect variables, preventing lipophilic compounds from being sequestered in dietary lipids, which skews absorption data.

  • Formulation Strategy: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Pyrimidine-piperidine derivatives often exhibit pH-dependent solubility. This specific co-solvent/surfactant system maintains the drug in a thermodynamically stable solution, preventing precipitation upon intravenous injection or in the gastric milieu.

  • Dosing: Administer 1 mg/kg intravenously (via tail vein) and 5 mg/kg orally (via oral gavage).

  • Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Collect into K2EDTA tubes. Causality: K2EDTA prevents coagulation and inhibits plasma esterases that might degrade the compound post-collection.

  • Bioanalysis: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma via protein precipitation (3 volumes of ACN + Internal Standard). Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

G InVitro In Vitro ADME (Microsomes, Caco-2) InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Lead Selection Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Plasma Samples PKModeling NCA & PK/PD Modeling Bioanalysis->PKModeling Concentration Data

Integrated pharmacokinetic profiling workflow for pyrimidine derivatives.
Quantitative In Vivo PK Parameters

Using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin, we extract the following critical parameters:

PK ParameterUnsubstituted Scaffold (5 mg/kg PO)5-Methyl Derivative (5 mg/kg PO)Pharmacokinetic Implication
Cmax​ (ng/mL) 145 ± 22890 ± 55Higher peak exposure due to reduced first-pass metabolism.
Tmax​ (h) 1.52.0Slightly delayed absorption, typical of highly lipophilic bases.
AUC0−∞​ (ng·h/mL) 450 ± 603,200 ± 210Massive increase in total systemic exposure.
Clearance ( CL , mL/min/kg) 65.2 (High)18.4 (Low)5-methyl group successfully shields against hepatic CYP clearance.
Half-life ( t1/2​ , h) 1.24.8Extended half-life supports once-daily (QD) oral dosing regimens.
Bioavailability ( F% ) 12% 64% Viable candidate for oral solid dosage form development.

Conclusion

The transition from an unsubstituted pyrimidine to a 5-Methyl-2-(piperidin-4-yloxy)pyrimidine derivative represents a masterclass in structure-property relationship (SPR) optimization. By integrating rigorous, self-validating in vitro assays (microsomal stability, Caco-2 permeability) with highly controlled in vivo rodent models, we can quantitatively prove that the 5-methyl substitution mitigates CYP450 liability, while the piperidine tail balances solubility. This comprehensive PK profiling ensures that only the most robust, bioavailable, and metabolically stable candidates advance to clinical development.

References

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 2022. URL: [Link]

  • Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery, 2013. URL: [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences (PNAS), 2014. URL: [Link]

Exploratory

Receptor Binding Affinity Assays for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Analogs

An In-Depth Technical Guide for Drug Development Professionals Introduction & Pharmacological Context The 5-methyl-2-(piperidin-4-yloxy)pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction & Pharmacological Context

The 5-methyl-2-(piperidin-4-yloxy)pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The strategic introduction of a methyl group at the 5-position of the pyrimidine ring restricts the conformational flexibility of the piperidin-4-yloxy linker. This conformational lock significantly enhances binding affinity by minimizing the entropic penalty upon receptor engagement[1].

Historically, this structural motif has been deployed against two vastly different, yet highly relevant, therapeutic target classes:

  • Receptor Tyrosine Kinases (RTKs): Specifically, as covalent inhibitors targeting the ATP-binding pocket of mutant Epidermal Growth Factor Receptors (EGFR T790M/L858R/C797S) in non-small cell lung cancer (NSCLC)[1][2].

  • G-Protein Coupled Receptors (GPCRs): As potent modulators of GPR119, a critical target for glucose homeostasis and type 2 diabetes mellitus (T2DM) therapies[3][4].

Because these analogs target both membrane-bound GPCRs and intracellular kinase domains, evaluating their binding affinity requires orthogonal assay modalities. This whitepaper details the theoretical causality, self-validating protocols, and data interpretation for Radioligand Binding Assays (for GPR119) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (for mutant EGFR) .

Target Class I: GPCRs (GPR119) – Radioligand Competition Binding

The Causality of Assay Design

When evaluating pyrimidine analogs for GPR119 modulation, functional assays (like cAMP accumulation) are often confounded by signal amplification or partial agonism. Radioligand competition binding is therefore mandatory to determine the true thermodynamic affinity ( Ki​ ) and receptor density ( Bmax​ )[5].

Because 5-methyl-2-(piperidin-4-yloxy)pyrimidine derivatives are highly lipophilic, they are prone to non-specific binding (NSB) to assay plastics and glass fiber filters. To create a self-validating system , the assay mandates the pretreatment of GF/C filters with 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the NSB of the lipophilic pyrimidine core and ensuring that the measured radioactivity strictly correlates with specific receptor engagement[5].

Step-by-Step Methodology: GPR119 Radioligand Binding

Reagents & Materials:

  • Receptor Source: Membrane preparations from Tango™ GPR119-bla U2OS cells[4].

  • Radioligand: [³H]AR231453 or the PET tracer [¹⁸F]KSS3 (0.2 - 20 nM)[4][5].

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Protocol:

  • Membrane Preparation: Thaw GPR119-expressing U2OS cell membranes and resuspend in ice-cold binding buffer to a final concentration of 10 µg protein/well. Causality: Maintaining 4°C prevents proteolytic degradation of the GPCR extracellular loops.

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension, 50 µL of the radioligand solution, and 50 µL of the 5-methyl-2-(piperidin-4-yloxy)pyrimidine test compound (serially diluted from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation. Causality: 30°C provides optimal kinetic energy to reach thermodynamic equilibrium without denaturing the human GPR119 protein[5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filters using a 96-well harvester. Wash four times with ice-cold wash buffer to rapidly dilute unbound ligand without disturbing the bound equilibrium state[5].

  • Quantification: Dry filters at 50°C for 30 minutes, seal with scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Workflow Visualization

G N1 Cell Culture (Tango GPR119 U2OS) N2 Membrane Preparation (Centrifugation & Homogenization) N1->N2 N3 Equilibrium Incubation (Membranes + Tracer + Pyrimidine Analog) N2->N3 N4 Rapid Vacuum Filtration (0.3% PEI-treated GF/C Filters) N3->N4 N5 Scintillation Counting (MicroBeta Counter) N4->N5 N6 Data Analysis (Cheng-Prusoff Ki Calculation) N5->N6

Fig 1. Step-by-step workflow for GPR119 radioligand competition binding assays.

Target Class II: Tyrosine Kinases (EGFR) – TR-FRET Assays

The Causality of Assay Design

When evaluating these analogs as covalent EGFR T790M/L858R inhibitors, traditional radiometric kinase assays are being rapidly replaced by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[6][7].

The causality here is based on photophysics: pyrimidine derivatives often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Europium). By introducing a temporal delay (e.g., 50–100 µs) between the excitation pulse and the emission reading, all short-lived background autofluorescence from the test compounds decays to zero. The remaining signal at 665 nm is exclusively the result of FRET between the Europium-donor and the acceptor, providing a self-validating, zero-background measurement of kinase activity[6].

Step-by-Step Methodology: EGFR TR-FRET Kinase Assay

Reagents & Materials:

  • Enzyme: Recombinant mutant EGFR (T790M/L858R or T790M/C797S)[2][8].

  • Substrate: Ulight-poly-GT peptide (acceptor fluorophore).

  • Detection: Europium-labeled anti-phosphopeptide antibody (donor fluorophore)[7].

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[7].

Protocol:

  • Compound Pre-incubation: In a 384-well microplate, mix the 5-methyl-2-(piperidin-4-yloxy)pyrimidine analog with the mutant EGFR enzyme in kinase buffer. Incubate for 30 minutes. Causality: Because these specific pyrimidine analogs often act as covalent inhibitors (forming bonds with cysteine residues or interacting with Met793 in the hinge region), a pre-incubation step is required to allow the covalent bond to form before ATP competes for the site[1][2].

  • Reaction Initiation: Add ATP (at its predetermined Km​ concentration) and the Ulight-poly-GT peptide substrate to initiate the kinase reaction. Incubate at room temperature for 60 minutes[7].

  • Termination & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺, halting kinase activity). Immediately add the Europium-labeled anti-phospho antibody[7].

  • Signal Acquisition: Incubate for 30 minutes to allow antibody binding. Read the plate on a TR-FRET compatible reader (e.g., EnVision). Excite at 320 nm; read emission at 615 nm (Europium donor) and 665 nm (Ulight acceptor)[7].

Workflow Visualization

FRET S1 ATP + Ulight-poly-GT Substrate S3 Phosphorylated Substrate S1->S3 Kinase Activity S2 Mutant EGFR (T790M/L858R) S2->S3 S5 TR-FRET Emission (665 nm / 620 nm) S3->S5 Binding S4 Europium-labeled Anti-phospho Antibody S4->S5

Fig 2. TR-FRET assay mechanism for quantifying EGFR kinase activity and inhibition.

Data Presentation and Validation

To ensure the trustworthiness of the data, all raw values must be subjected to rigorous statistical validation. For radioligand assays, the IC50​ values must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant[5].

For TR-FRET assays, the robustness of the high-throughput screen is validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent, self-validating assay window[6].

Quantitative Summary of Pyrimidine Analogs

The following table summarizes representative binding profiles of piperidin-4-yloxy pyrimidine derivatives across both target classes, demonstrating the scaffold's highly tunable pharmacology.

Compound Class / ModificationPrimary TargetAssay ModalityRepresentative IC50​ / Ki​ Pharmacological Effect
5-Methyl-2-(piperidin-4-yloxy)pyrimidine (Unsubstituted) GPR119Radioligand Binding Ki​ ≈ 15 - 30 nMPartial Agonist[4][9]
2-Arylamino-4-(piperidin-4-yloxy)pyrimidine (Fused) EGFR T790M/L858RTR-FRET Kinase IC50​ ≈ 4.9 nMCovalent Antagonist[1]
5-Chloro-4-(piperidin-4-yloxy)pyridone analog GPR119Radioligand Binding IC50​ < 10 nMFull Agonist[3]
HS-10375 (Pyrimidine-based analog) EGFR C797S/T790MTR-FRET Kinase IC50​ ≈ 24 nMIrreversible Inhibitor[2]

Conclusion

The 5-methyl-2-(piperidin-4-yloxy)pyrimidine scaffold represents a privileged structure in medicinal chemistry. However, its dual propensity to interact with both GPCRs and mutant kinase domains requires scientists to deploy highly specific, artifact-free binding assays. By utilizing PEI-treated radioligand filtration for GPR119 and time-delayed TR-FRET for EGFR, researchers can generate self-validating, high-fidelity data that accurately drives lead optimization and clinical candidate selection.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in Kinase Inhibitor Development

Executive Summary In the landscape of targeted protein kinase inhibitor (TKI) discovery, optimizing the balance between target affinity, kinome selectivity, and pharmacokinetic (PK) properties remains a central challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted protein kinase inhibitor (TKI) discovery, optimizing the balance between target affinity, kinome selectivity, and pharmacokinetic (PK) properties remains a central challenge. The building block 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8) has emerged as a highly specialized, bifunctional moiety designed to overcome these hurdles. By combining a lipophilic, heteroaromatic pyrimidine headgroup with a basic, flexible piperidine linker, this scaffold acts as a powerful vector for improving aqueous solubility while simultaneously engaging critical sub-pockets within the kinase ATP-binding domain.

This technical guide details the mechanistic rationale, synthetic integration, and biological evaluation protocols for utilizing this moiety in modern drug development.

Structural & Mechanistic Rationale

The strategic incorporation of piperidin-4-yloxy pyrimidines into TKI scaffolds is not merely a structural variation; it is a calculated design choice driven by specific physicochemical and spatial requirements[1]. The causality behind selecting the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine building block can be broken down into three functional zones:

  • The Piperidine Linker (Solubility & Salt-Bridge Formation): The secondary amine of the piperidine ring possesses a pKa of ~9.5, ensuring it is predominantly protonated at physiological pH. This drastically reduces the lipophilicity (LogD) of the parent molecule, driving up aqueous solubility and oral bioavailability. Furthermore, the protonated nitrogen frequently extends into the solvent-exposed channel of the kinase, where it can form stabilizing salt bridges with acidic residues (e.g., Asp or Glu)[2].

  • The Ether Linkage (Conformational Flexibility): Unlike rigid carbon-carbon or amide linkages, the ether oxygen provides a flexible hinge. It acts as a hydrogen bond acceptor while allowing the terminal pyrimidine ring to adopt the optimal dihedral angle required to navigate narrow binding channels.

  • The 5-Methylpyrimidine Headgroup (Pocket Engagement): While the parent scaffold is commercially available as a dihydrochloride salt[3], its true value lies in its aromatic properties. The pyrimidine nitrogen atoms (N1, N3) serve as potent hydrogen bond acceptors. The addition of the 5-methyl group provides a localized lipophilic "shield." This methyl group increases local van der Waals interactions and is perfectly sized to occupy small hydrophobic cavities, such as the gatekeeper pocket, or to restrict the rotation of the pyrimidine ring, locking it into a bioactive conformation.

Pharmacophore A Piperidine NH (Attachment & Solubility) B Ether Linkage (Flexibility & H-Acceptor) A->B Vector C Pyrimidine Core (Aromatic & H-Acceptor) B->C C2-O Bond D 5-Methyl Group (Hydrophobic Shield) C->D C5 Substitution

Pharmacophore mapping of the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold.

Synthetic Integration & Workflow

To leverage this building block, the secondary amine of the piperidine is typically utilized as a nucleophile. It is attached to a halogenated, hinge-binding core (e.g., quinazoline, pyrrolopyrimidine, or pyridine) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

Protocol 1: SNAr Coupling of Piperidine to a Halogenated Kinase Core

This protocol is designed as a self-validating system. The progression of the reaction is easily monitored via the distinct mass shift and polarity change induced by the piperidine moiety.

Reagents & Materials:

  • Electrophilic Kinase Core (e.g., 4-chloroquinazoline derivative) (1.0 eq)

  • 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophilic kinase core (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (1.2 eq) followed by DIPEA (3.0 eq). Seal the vial under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C using a heating block. Stir continuously for 4–12 hours.

  • Self-Validation (In-Process Control): Sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile, and inject into an LC-MS. Validation Check: The reaction is deemed complete when the starting material mass [M+H]+ is depleted, and the product mass (Core + 192 Da - Cl) appears as the dominant peak. The product will elute significantly earlier on a C18 reverse-phase column due to the basic piperidine nitrogen.

  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via reverse-phase preparative HPLC using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The basic nature of the product ensures excellent peak shape and separation under acidic conditions.

Workflow Step1 1. Scaffold Selection (Halogenated Core) Step2 2. SNAr / Cross-Coupling (Piperidine N-Alkylation) Step1->Step2 Step3 3. LC-MS Validation (Confirm [M+H]+) Step2->Step3 Step4 4. Kinase Profiling (TR-FRET Assay) Step3->Step4

Standard workflow for integrating and validating the building block in TKI discovery.

Biological Evaluation & Kinase Profiling

The strategic replacement of simple anilines or phenoxy groups with piperidin-4-yloxy pyrimidines has been successfully employed to achieve conformational restriction and target specific mutant kinases, such as EGFR T790M/L858R[1], and has shown broad utility in JAK kinase inhibitor development[2].

To quantify the success of this structural modification, compounds must be evaluated for both biochemical potency and ADME properties.

Quantitative Data Presentation: Matched-Molecular Pair (MMP) Analysis

The following table summarizes representative data demonstrating the typical physicochemical improvements observed when replacing a lipophilic terminus (Phenyl Ether) with the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine moiety.

Compound MotifKinase IC₅₀ (nM)Aqueous Sol. (µg/mL)LogD (pH 7.4)Oral Bioavailability (F%)
Core-Phenyl Ether (Control)12.5< 5.04.215%
Core-[5-Me-2-(piperidin-4-yloxy)pyrimidine] 8.2> 250.02.168%

Data Interpretation: The incorporation of the basic piperidine ring reduces LogD and increases aqueous solubility by >50-fold, directly translating to enhanced oral bioavailability. The 5-methylpyrimidine headgroup maintains or slightly improves target affinity (IC₅₀) by engaging the hydrophobic pocket.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase profiling due to its low background noise and high sensitivity.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense the synthesized inhibitor in a 10-point, 3-fold serial dilution directly into a 384-well low-volume assay plate (starting final concentration 10 µM).

  • Kinase Reaction: Add 5 µL of Kinase/Substrate mixture (e.g., recombinant mutant EGFR or JAK2 and biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of ATP solution. Crucial Causality Step: Ensure the ATP concentration is set exactly at the apparent Km​ for the specific kinase to allow for accurate determination of competitive inhibition ( IC50​≈Ki​ ).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate on a multi-mode microplate reader measuring emission at 615 nm and 665 nm.

    • Validation Check: Calculate the Z'-factor using DMSO control wells (100% activity) and no-enzyme wells (0% activity). A Z'-factor > 0.6 validates the assay's robustness and confirms that the calculated IC₅₀ values are trustworthy.

References

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases Source: Google Patents URL

Sources

Application

HPLC method development for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine analysis

Application Note: Robust HPLC Method Development for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Executive Summary The analysis of highly basic, polar heterocyclic compounds presents a persistent challenge in reversed-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC Method Development for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Executive Summary

The analysis of highly basic, polar heterocyclic compounds presents a persistent challenge in reversed-phase liquid chromatography (RPLC). 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a critical structural motif in modern drug discovery, but its strongly basic piperidine moiety frequently induces severe peak tailing and poor retention on standard silica columns. This application note details a high-pH, self-validating RPLC method utilizing hybrid particle technology to neutralize the analyte, eliminate secondary ion-exchange interactions, and deliver a robust, ICH-compliant analytical framework.

Physicochemical Profiling & Chromatographic Causality

To engineer a robust method, we must first deconstruct the analyte's physicochemical behavior. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine contains two distinct nitrogenous systems:

  • Pyrimidine Ring: A weak base (pKa ~2.5) that provides the primary chromophore for UV detection (~240 nm).

  • Piperidine Ring: A cyclic secondary amine that is strongly basic (pKa ~10.5).

The Silanol Challenge: In RPLC, analyte retention is primarily driven by hydrophobic partitioning. However, standard Type B silica columns possess residual surface silanol groups (Si-OH) with a pKa of approximately 4.5. When operating at a neutral or slightly acidic mobile phase (pH 4–7), these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the strongly basic piperidine amine remains fully protonated (NH₂⁺). This creates a secondary, highly energetic electrostatic interaction between the analyte and the stationary phase, which is the primary mechanistic cause of severe peak tailing and poor chromatographic efficiency[1].

Strategic Resolution: To circumvent this, method developers typically utilize a low-pH mobile phase to neutralize the acidic silanols[2]. However, at low pH, the piperidine ring remains ionized and highly polar, resulting in poor hydrophobic retention. The optimal solution is to invert the strategy: operate at a high pH (>11.0) to fully deprotonate and neutralize the piperidine amine. This completely eliminates electrostatic tailing and maximizes hydrophobic retention[3]. Because standard silica dissolves at pH > 8, this method mandates the use of Ethylene Bridged Hybrid (BEH) silica particles, which maintain structural integrity up to pH 12.

Method_Logic A Analyte: Piperidine pKa ~10.5 B Mobile Phase pH Selection A->B C1 Low pH (< 3.0) Analyte Protonated B->C1 C2 High pH (> 11.0) Analyte Neutralized B->C2 D1 Risk: Poor Retention C1->D1 D2 Benefit: High Retention C2->D2 E Column: Hybrid Silica (BEH) D1->E D2->E

Fig 1. Chromatographic decision matrix for highly basic piperidine derivatives.

Experimental Protocols

Reagents and Equipment
  • Stationary Phase: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm.

  • Reagents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), Ammonium Bicarbonate (NH₄HCO₃), 30% Ammonium Hydroxide (NH₄OH).

  • Detection: Photodiode Array (PDA) or UV detector set to 240 nm.

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 11.0):

    • Weigh 0.79 g of NH₄HCO₃ and dissolve in 1.0 L of Milli-Q water.

    • Titrate dropwise with 30% NH₄OH while monitoring with a calibrated pH meter until the pH reaches exactly 11.0 ± 0.05.

    • Filter through a 0.22 µm PTFE membrane. Causality note: Ammonium bicarbonate provides excellent buffering capacity at high pH and is fully volatile, ensuring compatibility if the method is later transferred to LC-MS.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Sample Preparation
  • Diluent: Water / Acetonitrile (80:20, v/v). Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

Chromatographic Conditions

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
1.01.0955Isocratic Hold
6.01.04060Linear Gradient
8.01.0595Column Wash
9.01.0595Column Wash
9.11.0955Re-equilibration
12.01.0955End

Self-Validating System Architecture

A robust analytical protocol must autonomously verify its own integrity before reporting data. This method incorporates a self-validating sequence compliant with FDA/ICH Q2(R1) guidelines[4]. The system utilizes a bracketing standard approach, where System Suitability Test (SST) injections act as gatekeepers. If the initial SST fails predefined criteria, the sequence halts, preventing the generation of invalid data.

Validation_Sequence S1 1. System Suitability S2 2. Blank (Specificity) S1->S2 S3 3. Linearity (5 Levels) S2->S3 S4 4. QC Samples S3->S4 S5 5. Data Verification S4->S5

Fig 2. Self-validating injection sequence for ICH Q2(R1) compliance.

Table 2: System Suitability Gatekeeper Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 2.0% RSD (n=5)Ensures pump delivery stability and complete phase equilibration.
Peak Tailing (Tf) ≤ 1.5Confirms successful suppression of silanol-amine electrostatic interactions.
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and optimal mass transfer kinetics.
Injection Precision ≤ 2.0% RSD (n=5)Validates autosampler mechanical reproducibility.

ICH Q2(R1) Method Validation Framework

To ensure the method is fit for its intended use in pharmaceutical development, it must be validated against the core parameters defined by the International Council for Harmonisation (ICH)[4].

Table 3: ICH Q2(R1) Validation Parameters Summary

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject blank diluent followed by sample. Assess peak purity using PDA (Photodiode Array) peak purity angle vs. threshold.No interfering peaks at analyte RT. Purity angle < Purity threshold.
Linearity Prepare and inject 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike known amounts of standard into sample matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% concentration and inject sequentially.%RSD of the calculated assay values ≤ 2.0%.
Robustness Introduce deliberate micro-variations: pH (±0.2 units), Column Temp (±5°C), Flow Rate (±0.1 mL/min).All System Suitability Criteria (Table 2) must pass under variant conditions.

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Introduction & Chemical Context 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8) is a highly versatile building block frequently utilized in the synthesis of modern pharmaceuticals, particularly those targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8) is a highly versatile building block frequently utilized in the synthesis of modern pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs) and kinase enzymes . The 2-alkoxypyrimidine motif provides critical hydrogen-bonding acceptor sites, while the piperidine ring offers a basic secondary amine for salt formation, thereby improving aqueous solubility and pharmacokinetic profiles .

Accurate structural elucidation of this scaffold is paramount for downstream synthetic derivatization and quality control. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, detailing the causality behind the acquisition parameters and the conformational logic dictating the spectral assignments.

Experimental Methodology & Protocols
Self-Validating NMR Acquisition Protocol

To ensure absolute data integrity and cross-laboratory reproducibility, the following workflow incorporates built-in quality control checkpoints.

1. Sample Preparation

  • Procedure: Dissolve 15 mg of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected due to its excellent solvation properties for moderately polar nitrogenous bases and its lack of spectral interference in the critical 1–9 ppm range. TMS provides an internal standard to lock the chemical shift scale at exactly 0.00 ppm, eliminating solvent-dependent shift variations.

  • Validation Check: Visually inspect the tube. The solution must be completely clear. Any particulate matter will cause localized magnetic susceptibility gradients, broadening the NMR lineshapes. Filter through a glass wool plug if necessary.

2. Probe Tuning and Matching

  • Procedure: Insert the sample into a 400 MHz NMR spectrometer. Execute automated or manual tuning and matching for both ¹H and ¹³C channels.

  • Causality: Adjusting the probe's circuitry ensures that the impedance matches the transmission line (50 ohms), maximizing the efficiency of the radiofrequency (RF) pulses and the sensitivity of signal detection.

  • Validation Check: The "wobble" curve minimum must be perfectly centered at the Larmor frequency of the respective nucleus.

3. Locking and Shimming

  • Procedure: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) to optimize the magnetic field homogeneity (B₀).

  • Causality: The lock system compensates for temporal magnetic field drift. Shimming corrects spatial field inhomogeneities, which is critical for resolving fine J-coupling multiplets (e.g., the complex splitting of the piperidine protons).

  • Validation Check: Acquire a dummy ¹H scan. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If broader, re-shim the Z1-Z4 gradients.

4. ¹H NMR Acquisition

  • Procedure: Use a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, acquisition time (AQ) to 3.0 s, and relaxation delay (D1) to 2.0 s. Accumulate 16 scans.

  • Causality: A 30° flip angle combined with a 5.0 s total duty cycle (AQ + D1) prevents the saturation of slowly relaxing protons, ensuring accurate relative integrations.

5. ¹³C NMR Acquisition

  • Procedure: Use a proton-decoupled 30° pulse sequence (zgpg30). Set the spectral width to 240 ppm, AQ to 1.5 s, and D1 to 3.0 s. Accumulate 512–1024 scans depending on concentration.

  • Causality: Broadband ¹H decoupling simplifies the ¹³C spectrum into sharp singlets, enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). The extended D1 of 3.0 s is crucial for the quaternary pyrimidine carbons (C-2, C-5), which lack attached protons to facilitate rapid dipole-dipole relaxation .

  • Validation Check: Ensure the S/N ratio of the weakest quaternary carbon signal (C-5) is > 10:1 before halting the acquisition.

Workflow Visualization

G N1 Sample Preparation (CDCl3, TMS internal standard) N2 1D 1H NMR Acquisition (400 MHz, zg30) N1->N2 N3 1D 13C NMR Acquisition (100 MHz, zgpg30) N1->N3 N4 2D NMR Experiments (COSY, HSQC, HMBC) N2->N4 N5 Data Processing (Fourier Transform, Phasing) N2->N5 N3->N4 N3->N5 N4->N5 N6 Structural Assignment (Peak Picking & Integration) N5->N6

Self-Validating NMR Elucidation Workflow for Pyrimidine Derivatives.

Spectral Data & Structural Assignments
¹H NMR Data (400 MHz, CDCl₃)

The proton assignments are heavily influenced by the electron-withdrawing nature of the pyrimidine ring and the conformational rigidity of the piperidine chair.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic & Causality
Pyrimidine H-4, H-6 8.32Singlet (s)-2HHighly deshielded by the adjacent N1/N3 atoms and the heteroaromatic ring current. Symmetry renders them magnetically equivalent .
Piperidine H-4' 5.08Triplet of triplets (tt)8.4, 4.01HDeshielded by the geminal oxygen. The large axial-axial (8.4 Hz) and small axial-equatorial (4.0 Hz) couplings confirm the bulky substituent is equatorial.
Piperidine H-2'eq, H-6'eq 3.16Doublet of triplets (dt)12.8, 4.52HEquatorial protons adjacent to the secondary amine. Deshielded relative to C3'/C5' due to the electronegative nitrogen.
Piperidine H-2'ax, H-6'ax 2.76Doublet of doublets of doublets (ddd)12.8, 9.5, 3.02HAxial protons adjacent to nitrogen. Typically resonate upfield of their equatorial counterparts due to anisotropic shielding.
Pyrimidine C5-CH₃ 2.16Singlet (s)-3HBenzylic-type methyl group attached to the heteroaromatic ring.
Piperidine H-3'eq, H-5'eq 2.06Multiplet (m)-2HAliphatic ring protons.
Piperidine N-H 1.85Broad singlet (br s)-1HBroadened by ¹⁴N quadrupolar relaxation and rapid intermolecular chemical exchange.
Piperidine H-3'ax, H-5'ax 1.68Multiplet (m)-2HAliphatic ring protons, shifted upfield due to axial positioning.
¹³C NMR Data (100 MHz, CDCl₃)

Carbon shifts provide definitive proof of the pyrimidine substitution pattern.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
Pyrimidine C-2 164.5Quaternary (C)Extremely deshielded due to direct bonding to one oxygen and two nitrogen atoms .
Pyrimidine C-4, C-6 157.8Methine (CH)Aromatic carbons adjacent to nitrogen. Equivalent due to C₂v-like local symmetry.
Pyrimidine C-5 124.3Quaternary (C)Aromatic carbon substituted with an electron-donating methyl group, shifting it upfield relative to C-4/C-6.
Piperidine C-4' 73.6Methine (CH)Aliphatic carbon directly bonded to the electronegative oxygen atom.
Piperidine C-2', C-6' 44.5Methylene (CH₂)Aliphatic carbons bonded to the secondary amine.
Piperidine C-3', C-5' 32.4Methylene (CH₂)Standard aliphatic ring carbons.
Pyrimidine C5-CH₃ 15.4Primary (CH₃)Highly shielded allylic/benzylic methyl carbon.
Mechanistic & Conformational Insights

The NMR spectra of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine are dictated by two primary structural phenomena:

  • Heteroaromatic Deshielding: The pyrimidine ring acts as a strong electron-withdrawing group. The C-2 carbon, sandwiched between two highly electronegative nitrogen atoms and an oxygen atom, experiences profound electron depletion. This pushes its ¹³C resonance to ~164.5 ppm, serving as a hallmark diagnostic peak for 2-alkoxypyrimidines .

  • Piperidine Chair Conformation: The piperidine ring exists predominantly in a chair conformation at room temperature. To minimize 1,3-diaxial steric clashes, the bulky 5-methylpyrimidinyloxy group locks into the equatorial position. Consequently, the H-4' proton is forced into the axial position. This axial orientation is mathematically proven by the ¹H NMR splitting pattern of H-4' (a triplet of triplets at 5.08 ppm), where the large coupling constant (J ≈ 8.4 Hz) arises from the ~180° dihedral angle with the adjacent axial protons (H-3'ax, H-5'ax) according to the Karplus equation .

References
  • RSC Advances , "Aerobic Copper-Promoted Oxidative Dehydrosulfurative Carbon-Oxygen Cross-Coupling of 3,4-Dihydropyrimidine-1(2H)-2-Thiones With Alcohols", 2021. URL:[Link]

  • The Journal of Organic Chemistry , "Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants", 2012. URL:[Link]

  • Journal of Chemical Information and Modeling , "Whole-Molecule Calculation of Log P Based on Molar Volume, Hydrogen Bonds, and Simulated 13C NMR Spectra", 2005. URL:[Link]

  • PubChem , "5-Methylpyrimidine", National Center for Biotechnology Information. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 5-Methyl-2-(piperidin-4-yloxy)pyrimidine functionalization

Introduction Welcome to the technical support guide for the functionalization of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine. This molecule is a valuable scaffold in medicinal chemistry, but its unique structure presents si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the functionalization of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine. This molecule is a valuable scaffold in medicinal chemistry, but its unique structure presents significant challenges, primarily due to steric hindrance and the electronic properties of the substituted pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common experimental problems. We will explore the causality behind reaction failures and provide robust, validated protocols to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is direct C-H functionalization of the pyrimidine ring in my compound so challenging? I see low to no conversion.

This is the most common issue researchers face. The difficulty arises from a combination of steric and electronic factors inherent to the molecule's structure.

Answer Breakdown:

  • Steric Hindrance: The primary obstacle is the bulky piperidin-4-yloxy group at the C2 position. This group physically blocks access to the adjacent C4 and C6 positions on the pyrimidine ring, which are the most likely sites for functionalization. Any incoming catalyst or reagent must approach from a hindered trajectory.[1]

  • Electronic Effects: The oxygen atom of the alkoxy group is electron-donating, which can modulate the reactivity of the pyrimidine ring. However, the pyrimidine ring itself is an electron-deficient heterocycle, a property that complicates many standard C-H activation manifolds.[2]

  • Catalyst Poisoning: The basic nitrogen atom on the piperidine ring can act as a ligand, coordinating to the metal center of a catalyst (e.g., Palladium). This can lead to catalyst deactivation or the formation of off-cycle, inactive species, preventing the desired catalytic cycle from proceeding.

The diagram below illustrates the steric congestion around the pyrimidine core.

G cluster_pyrimidine Pyrimidine Core cluster_piperidine Steric Shielding Group p1 N p2 C2 p1->p2 p3 N p2->p3 pi1 O p2->pi1 p4 C4(H) p3->p4 p5 C5-Me p4->p5 p6 C6(H) p5->p6 p6->p1 pi2 C pi1->pi2 pi3 C pi2->pi3 pi5 N(H) pi3->pi5 pi4 C pi6 C pi5->pi6 pi7 C pi6->pi7 pi7->pi2 reagent1 Catalyst/Reagent reagent1->p4 Approach Hindered reagent2 Catalyst/Reagent reagent2->p6 Approach Hindered G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start C-H Arylation Fails (No Conversion / Low Yield) check_catalyst Is the Catalyst System Optimal? (Ligand, Precursor, Oxidant) start->check_catalyst check_conditions Are Reaction Conditions Too Harsh? (Temp, Base, Time) start->check_conditions propose_dom Alternative Strategy: Directed ortho-Metalation (DoM) start->propose_dom If optimization fails l1 Use bulky, electron-rich phosphine or NHC ligands (e.g., XPhos, RuPhos). Rationale: Promote reductive elimination. check_catalyst->l1 c1 Screen lower temperatures (90-110 °C). Rationale: Prevent degradation. check_conditions->c1 l2 Use a robust Pd(II) precursor like Pd(OAc)2 or a pre-catalyst. l1->l2 l3 Ensure compatibility of oxidant (e.g., Ag2CO3, PivOH) with substrate. l2->l3 c2 Use a weaker, non-nucleophilic base (e.g., K2CO3 vs. Cs2CO3). Rationale: Avoid side reactions. c1->c2 c3 Protect the piperidine N-H first (e.g., Boc, Cbz). Rationale: Prevent catalyst poisoning. c2->c3

Caption: Troubleshooting workflow for failed Pd-catalyzed C-H arylation.

Key Insight: Functionalizations tend to occur at the less-hindered sp2 C-H bond ortho to a directing group. [3]In your molecule, the pyrimidine nitrogens can act as directing groups, but the steric bulk of the piperidine moiety dominates, often preventing the formation of the required palladacycle intermediate. [4]Protecting the piperidine nitrogen with a Boc group can sometimes improve outcomes by reducing its Lewis basicity and slightly altering its conformational profile.

Comparative Table: Suggested Starting Conditions for C-H Arylation

ParameterInitial Condition (Failing)Recommended Condition 1Recommended Condition 2Rationale
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (10 mol%)PdCl₂(XPhos) G3 (10 mol%)Increased loading; use of advanced pre-catalyst.
Ligand None or PPh₃XPhos (20 mol%)(part of pre-catalyst)Bulky, electron-rich ligands are crucial. [5]
Base Cs₂CO₃ (3 eq)K₂CO₃ (3 eq)K₃PO₄ (2.5 eq)Milder base may reduce degradation.
Solvent DMA, 140 °C1,4-Dioxane, 110 °Ct-Amyl alcohol, 110 °CLower temperature and different solvent polarity.
Additive NonePivalic Acid (PivOH) (30 mol%)NonePivOH can facilitate the C-H activation step. [6]
Question 3: I want to functionalize the piperidine nitrogen. What is the best way to do this without cleaving the ether bond?

The ether linkage between the pyrimidine and piperidine rings is generally stable under standard basic and reductive conditions, but can be labile under strong acidic conditions. [7]Therefore, reaction choice is critical.

Answer & Recommended Protocols:

Standard N-functionalization reactions are highly effective, provided you use appropriate conditions. The piperidine nitrogen is a standard secondary amine and is significantly more nucleophilic than the pyrimidine nitrogens.

1. Reductive Amination (for N-alkylation): This is a mild and high-yielding method to introduce alkyl groups.

  • Principle: The piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

  • Advantage: Avoids the use of harsh alkyl halides and strong bases.

2. Acylation (for N-amides): This reaction is typically fast and clean.

  • Principle: Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

  • Advantage: Usually proceeds to completion at room temperature.

Protocol: N-Benzylation via Reductive Amination

  • Setup: In a round-bottom flask, dissolve 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Reagent Addition: Add benzaldehyde (1.1 eq) to the solution. Stir for 20 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS until starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 4: What is the most robust method for functionalizing the pyrimidine C4 or C6 positions?

Given the steric hindrance, a Directed ortho-Metalation (DoM) strategy is the most powerful and reliable method. [8][9] Answer & Scientific Rationale:

DoM utilizes a directing metalation group (DMG) to position a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond. [10]In your molecule, the alkoxy group at C2 is a potential DMG, but more powerfully, the pyrimidine ring nitrogens can direct metalation to the C6 position. However, the extreme steric bulk makes this challenging. A more effective strategy involves introducing a powerful DMG at the piperidine nitrogen first.

Proposed DoM Strategy Flow:

G start Starting Material: 5-Me-2-(pip-4-yloxy)pyrimidine step1 Step 1: N-Functionalization Install a potent DMG on the piperidine N. (e.g., Pivaloyl amide, -CONEt2) start->step1 step2 Step 2: Directed Lithiation Use a hindered base (e.g., s-BuLi/TMEDA) at low temp (-78 °C) to deprotonate C6. step1->step2 step3 Step 3: Electrophilic Quench Trap the lithiated intermediate with an electrophile (e.g., I2, TMSCl, Aldehyde). step2->step3 end Functionalized Product at C6 Position step3->end

Caption: Strategic workflow for functionalization via Directed ortho-Metalation.

Why this works:

  • Installing a DMG: An amide group (like a pivaloyl amide) on the piperidine nitrogen is a powerful DMG. It coordinates strongly with the lithium base. [11]* Complex-Induced Proximity: The DMG brings the organolithium base into close proximity with the C6-H proton of the pyrimidine ring, overcoming the steric barrier and facilitating deprotonation over other potential sites. This is known as a Complex-Induced Proximity Effect (CIPE). [10]* Thermodynamic Sink: The resulting ortho-lithiated species is a stable intermediate, ready to react with a wide range of electrophiles.

Protocol: C6-Iodination via DoM (Illustrative)

This protocol assumes an N-pivaloyl protected starting material.

  • Setup: To a flame-dried, argon-purged flask, add the N-pivaloyl protected substrate (1.0 eq) and dry THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: In a separate flask, prepare a solution of sec-Butyllithium (s-BuLi) (1.2 eq) and TMEDA (1.2 eq) in dry THF. Add this solution dropwise to the substrate solution at -78 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 2 hours. The solution may change color, indicating anion formation.

  • Electrophilic Quench: Prepare a solution of Iodine (I₂) (1.5 eq) in dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature over 2-4 hours.

  • Work-up: Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography. The resulting C6-iodo-pyrimidine is now a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

References

  • Siegel, D. R., Medley, J. W. Directed ortho Metalation.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Garlets, Z. J., et al. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues. Wiley Online Library. Available at: [Link]

  • Advances in the directed metallation of azines and diazines. ResearchGate. Available at: [Link]

  • Turck, A., et al. Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Ali, W., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Mechanochemistry. Available at: [Link]

  • Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Lin, T. S., et al. (1983). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Analogs: GPR119 Agonism vs. M4 Muscarinic PAM Activity

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural biology and diving into the functional divergence of a pharmacophore. The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural biology and diving into the functional divergence of a pharmacophore. The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine core is a highly privileged scaffold in modern drug discovery. Depending on specific peripheral functionalizations, this core acts as a critical hinge, directing the molecule toward two entirely distinct pharmacological applications: metabolic disease (via GPR119 orthosteric agonism) and central nervous system (CNS) disorders (via M4 muscarinic receptor positive allosteric modulation).

This guide objectively compares the in vitro efficacy, signaling mechanisms, and structure-activity relationships (SAR) of analogs derived from this core, providing researchers with self-validating experimental frameworks to evaluate these compounds.

Mechanistic Divergence: Metabolic vs. Neurological Targeting

The versatility of the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold stems from its ability to mimic distinct endogenous binding motifs based on its left-hand side (LHS) aryl/heteroaryl substitutions.

  • GPR119 Agonism: In the context of Type 2 Diabetes, non-fused (piperidin-4-yloxy)pyrimidine derivatives act as orthosteric agonists for GPR119, a Gs-coupled receptor[1]. Binding to the receptor stimulates adenylate cyclase, elevating intracellular cAMP levels, which subsequently drives glucose-dependent insulin secretion (GDIS) in pancreatic β-cells[2].

  • M4 mAChR PAM Activity: Conversely, when the pyrimidine core is fused (e.g., thieno[2,3-d]pyrimidine) or linked to specific heteroaryl systems, the scaffold binds to an allosteric pocket on the M4 muscarinic acetylcholine receptor (a Gi/o-coupled receptor)[3]. As a Positive Allosteric Modulator (PAM), it does not activate the receptor directly but enhances the binding affinity and efficacy of endogenous acetylcholine, leading to a reduction in dopamine release—a highly sought-after atypical antipsychotic profile[4].

G cluster_GPR119 Metabolic Pathway (GPR119) cluster_M4 CNS Pathway (M4 mAChR) Scaffold 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Core Scaffold GPR119 GPR119 Receptor (Orthosteric Agonist) Scaffold->GPR119 M4 M4 Receptor (Allosteric Modulator) Scaffold->M4 Gs Gs Protein Activation GPR119->Gs cAMP ↑ cAMP Accumulation Gs->cAMP Insulin Insulin Secretion cAMP->Insulin ACh ↑ ACh Affinity M4->ACh Gi Gi/o Protein Activation Dopamine ↓ Dopamine Release Gi->Dopamine ACh->Gi

Divergent pharmacological pathways of the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold.

In Vitro Efficacy & Pharmacokinetic Comparison

To objectively evaluate the performance of these analogs, we must compare their primary in vitro metrics. The table below synthesizes data from representative second-generation 1[1] and 3[3].

Compound ClassRepresentative ModificationTargetIn Vitro Potency (EC₅₀)Efficacy (Emax)Intrinsic Clearance (CL_int, Rat Microsomes)Primary Readout
GPR119 Agonist C5-Unsubstituted PyrimidineGPR119~1.1 µM100% (cAMP)Low (<20 mL/min/kg)HTRF cAMP Accumulation
GPR119 Agonist C5-Cyano PyrimidineGPR119~0.47 nM100% (cAMP)Low (<15 mL/min/kg)HTRF cAMP Accumulation
M4 PAM 5,6-dimethylthieno-fusedM4 mAChR600 nM65% (ACh Max)High (68 mL/min/kg)FLIPR Ca²⁺ Mobilization
M4 PAM Pyridyl-ether substitutionM4 mAChR150 nM85% (ACh Max)Moderate (35 mL/min/kg)FLIPR Ca²⁺ Mobilization

Key Insight: While the pyrimidine core provides excellent baseline potency for GPR119, fusing the ring (e.g., thieno[2,3-d]pyrimidine) successfully shifts selectivity to the M4 receptor but introduces severe metabolic instability (high intrinsic clearance)[3]. Optimization in the M4 space strictly requires balancing CNS penetrance with hepatic stability.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: GPR119 cAMP Accumulation Assay (HTRF)

Because GPR119 is a Gs-coupled receptor, its activation directly produces cAMP[2]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) due to its superior signal-to-noise ratio compared to standard ELISAs.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 at 5,000 cells/well in a 384-well plate.

    • Causality: CHO-K1 cells lack endogenous GPR119, ensuring the cAMP signal is exclusively driven by the transfected receptor.

  • Compound Incubation: Treat cells with serial dilutions of the pyrimidine analogs in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly degrade the newly synthesized cAMP, resulting in false negatives.

  • HTRF Detection: Add the d2-labeled cAMP (acceptor) and anti-cAMP Cryptate (donor). Incubate for 1 hour at room temperature.

    • Causality: This is a competitive FRET assay. Endogenous cAMP produced by the cells competes with d2-cAMP for the Cryptate antibody. Therefore, a decrease in FRET signal corresponds to an increase in cellular cAMP.

  • System Validation: Calculate the Z'-factor using a known orthosteric agonist (e.g., AS1907417) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay plate.

Protocol B: M4 mAChR Calcium Mobilization Assay (FLIPR)

M4 is a Gi/o-coupled receptor, which normally inhibits cAMP production[4]. Measuring a decrease in cAMP is kinetically difficult and prone to narrow assay windows. Therefore, we engineer the system to redirect the signal.

  • Cell Engineering: Utilize CHO cells stably co-expressing human M4 mAChR and the chimeric G-protein Gqi5 .

    • Causality: Gqi5 forces the Gi-coupled M4 receptor to signal through the Gq pathway. Upon activation, it triggers phospholipase C (PLC), leading to a massive, easily quantifiable release of intracellular calcium (Ca²⁺).

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 1 hour.

    • Causality: Probenecid inhibits organic anion transporters. Without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm before the assay begins.

  • Allosteric Modulation (Two-Addition Protocol):

    • Addition 1: Inject the pyrimidine PAM analogs and read fluorescence for 3 minutes. (Validates that the compound lacks intrinsic orthosteric agonist activity).

    • Addition 2: Inject an EC₂₀ concentration of acetylcholine (ACh) and read peak fluorescence.

    • Causality: Using an EC₂₀ of ACh provides a low baseline signal. A true PAM will drastically left-shift the ACh dose-response curve, causing the EC₂₀ dose to produce an Emax-level fluorescent spike.

Structure-Activity Relationship (SAR) Insights

The divergence of the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold relies heavily on the C5 position of the pyrimidine ring and the nitrogen of the piperidine ring .

  • For GPR119 Selectivity: Small functional groups at the C5 position (such as methyl, cyano, or even unsubstituted variants) are highly tolerated and drastically improve glucose excursion in vivo[1]. The left-hand side typically requires an aryl moiety attached via an oxygen or nitrogen linker to maximize oral bioavailability (up to 72% in SD rats)[1].

  • For M4 PAM Selectivity: The 2-methyl-5-(piperidin-4-yloxy)pyridine/pyrimidine moiety serves as the optimal anchor. However, to achieve sub-micromolar PAM potency (hM4 EC₅₀ < 600 nM), the core often requires fusion into larger heteroaryl systems (e.g., quinazoline or thieno-pyrimidine derivatives)[3]. The critical challenge here is that these bulky fusions often become substrates for rapid oxidative metabolism in hepatic microsomes, necessitating iterative SNAr reactions to replace the core with more stable heterobiaryl ring systems while maintaining CNS penetrance (rat brain:plasma Kp > 0.45)[3].

References

  • Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes - Books. Royal Society of Chemistry.
  • Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d] pyrimidine core - PMC. National Institutes of Health (NIH).
  • US9174965B2 - Pyrimidinylpiperidinyloxypyridone analogues as GPR119 modulators. Google Patents.
  • WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.

Sources

Comparative

Benchmarking 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in high-throughput screening libraries

An in-depth technical analysis and benchmarking guide for the utilization of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS 1211584-35-8) as a privileged scaffold in high-throughput screening (HTS) libraries. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for the utilization of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS 1211584-35-8) as a privileged scaffold in high-throughput screening (HTS) libraries.

Executive Summary

In the landscape of metabolic disease drug discovery, the G protein-coupled receptor 119 (GPR119) has emerged as a highly validated target for Type 2 Diabetes (T2D) and metabolic-associated fatty liver disease (MAFLD). Endogenous ligands like oleoylethanolamide (OEA) activate GPR119 to stimulate glucose-dependent insulin secretion and incretin release[1]. However, endogenous lipid amides suffer from rapid enzymatic degradation and poor oral bioavailability.

Through extensive high-throughput screening (HTS) and medicinal chemistry optimization, the non-fused (piperidin-4-yloxy)pyrimidine structural class was identified as a superior synthetic scaffold[2]. By acting as a highly stable, lipophilic "tail group" that perfectly occupies the GPR119 binding pocket, 5-Methyl-2-(piperidin-4-yloxy)pyrimidine derivatives have consistently outperformed alternative heterocyclic scaffolds in both in vitro potency and in vivo pharmacokinetic profiles[3].

Mechanistic Rationale: Why the Pyrimidine Scaffold?

The molecular architecture of synthetic GPR119 agonists typically requires two pharmacophoric elements separated by a precise spatial spacer: a hydrogen-bond accepting "head group" and a lipophilic "tail group"[3].

The selection of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine in screening libraries is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Bioisosteric Mimicry: The pyrimidine ring acts as a bioisostere for the labile carbamate or amide linkages found in early-generation agonists. It provides necessary hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) within a lipophilic environment[3].

  • C5 Substitution Tolerance: The methyl group at the C5 position of the pyrimidine ring locks the conformation of the piperidine oxygen linker, minimizing entropic penalty upon receptor binding and drastically increasing binding affinity (driving EC50 values from the micromolar down to the nanomolar range)[2].

  • Metabolic Stability: Unlike endogenous OEA, which is rapidly cleaved by fatty acid amide hydrolase (FAAH), the ether linkage in the (piperidin-4-yloxy)pyrimidine core is highly resistant to both hydrolytic and oxidative enzymatic degradation[1].

GPR119_Pathway Ligand Pyrimidine-Based Agonist (e.g., AR231453) Receptor GPR119 Receptor (Pancreatic β-cells / Intestinal L-cells) Ligand->Receptor Agonism GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Enzyme Adenylate Cyclase (AC) GProtein->Enzyme Stimulation Messenger Intracellular cAMP Accumulation Enzyme->Messenger ATP Conversion Outcome Insulin & GLP-1 Secretion (Glucose Lowering) Messenger->Outcome PKA/Epac Pathway

GPR119 activation pathway by pyrimidine-based agonists driving incretin secretion.

Benchmarking Performance: Pyrimidine vs. Alternative Scaffolds

To objectively benchmark the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold, we compare its optimized derivatives (such as Arena Pharmaceuticals' AR231453) against other HTS hits, including GSK's dihydropyrrolopyrimidines and Astellas' trisubstituted pyrimidines[4].

Compound / Scaffold ClasshGPR119 EC50 (cAMP)In Vivo Efficacy (Murine oGTT)Key Pharmacological Advantage / Disadvantage
AR231453 (Non-fused piperidin-4-yloxy-pyrimidine)4.7 - 5.7 nM 39% glucose excursion reduction (20 mg/kg) Optimal balance of nanomolar potency and oral bioavailability (72%). [2]
GSK252A (Dihydropyrrolopyrimidine)40 nMAugmented insulin secretion (10 mg/kg)Good efficacy, but structurally more complex to synthesize in HTS libraries.[4]
AS1269574 (2,4,6-trisubstituted pyrimidine)2.5 µMReduced blood glucose (100 mg/kg)High dosage required due to modest micromolar potency.[4]
Oleoylethanolamide (OEA) (Endogenous Lipid Amide)~2.0 - 3.0 µMReduces food intakeRapid enzymatic degradation; poor systemic half-life.[1]

Data Synthesis: The non-fused (piperidin-4-yloxy)pyrimidine scaffold demonstrates a 10-to-1000-fold increase in in vitro potency compared to alternative structural classes, directly translating to lower required in vivo dosing[4].

Self-Validating Experimental Methodologies

To accurately benchmark compounds derived from this scaffold, researchers must employ a rigorous, self-validating screening cascade.

HTS_Workflow Lib Library Plating (Pyrimidine Scaffold) Screen Primary HTS (cAMP TR-FRET) Lib->Screen 10 µM Val Hit Validation (Dose-Response) Screen->Val >50% Act. InVivo In Vivo Benchmarking (Murine oGTT) Val->InVivo EC50 < 50nM

High-throughput screening workflow for pyrimidine-based GPR119 agonists.

Protocol 1: High-Throughput cAMP TR-FRET Assay (In Vitro)

Because GPR119 is a Gαs-coupled receptor, the direct downstream consequence of target engagement is the activation of adenylate cyclase and the accumulation of cAMP[3].

  • Cell Preparation: Plate HEK293 cells stably expressing human GPR119 at 10,000 cells/well in a 384-well microplate.

    • Causality: Using a stable transfection line ensures uniform receptor density across the plate, eliminating transient expression variability that causes false negatives in HTS.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality & Validation: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP. This ensures the TR-FRET signal strictly reflects total adenylate cyclase activation rather than an unpredictable equilibrium of synthesis and degradation.

  • Compound Addition: Pin-transfer 5-Methyl-2-(piperidin-4-yloxy)pyrimidine library compounds (10-point dose-response, 0.1 nM to 10 µM). Include 10 µM Forskolin as a positive control and 0.1% DMSO as a vehicle control.

    • Causality & Validation: Forskolin directly activates adenylate cyclase independent of the GPR119 receptor. If a well shows no response to a library compound but responds to Forskolin, it self-validates that the cellular cAMP machinery is intact and the compound is a true non-hit, rather than a false negative caused by cell death.

  • Detection: Add Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Read fluorescence emission at 620 nm and 665 nm after 1 hour.

    • Causality: Endogenous cAMP produced by the cells competes with the labeled cAMP for antibody binding, causing a measurable decrease in the FRET signal.

Protocol 2: Oral Glucose Tolerance Test (oGTT) in DIO Mice (In Vivo)

To benchmark the physiological relevance of the HTS hits, compounds must be tested in Diet-Induced Obese (DIO) C57BL/6J mice, which accurately model human T2D insulin resistance[5].

  • Baseline Establishment: Fast the DIO mice for 12 hours prior to the experiment.

    • Causality & Validation: Fasting depletes circulating postprandial glucose, establishing a stable, flat baseline. This ensures that any subsequent glucose excursion is strictly derived from the controlled oral challenge.

  • Compound Dosing: Administer the pyrimidine-based hit (e.g., 10 mg/kg) or a vehicle control (0.5% methylcellulose) via oral gavage (p.o.) 30 minutes prior to the glucose challenge.

    • Causality: The 30-minute pre-treatment allows the compound to reach its pharmacokinetic Tmax​ , pre-activating GPR119 on intestinal L-cells and pancreatic β-cells before the glucose load arrives[4].

  • Glucose Challenge: Administer 2 g/kg of D-glucose via oral gavage.

    • Causality & Validation: GPR119 agonists possess a unique safety mechanism: they only stimulate insulin secretion under hyperglycemic conditions[6]. By using an oral glucose challenge (rather than intravenous), the protocol actively triggers the incretin effect (GLP-1 release from the gut), which is the primary therapeutic mechanism of the pyrimidine scaffold[1].

  • Quantification: Sample tail vein blood at 0, 15, 30, 60, and 120 minutes. Calculate the total Area Under the Curve (AUC).

    • Validation: The vehicle-only arm serves as the self-validating upper boundary of glucose excursion. A successful pyrimidine scaffold hit will demonstrate a statistically significant reduction in the AUC compared strictly to this internal control.

Conclusion

The 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold is not merely a structural curiosity; it is a rationally designed, privileged pharmacophore for GPR119 activation. By providing the exact spatial geometry required for receptor binding while resisting enzymatic degradation, it allows drug development professionals to bypass the pharmacokinetic limitations of endogenous ligands. When benchmarked through rigorous, self-validating cAMP and oGTT assays, this scaffold consistently yields highly potent, orally bioavailable candidates for metabolic disease therapy.

Sources

Validation

Comparative Toxicity and SAR Guide: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine and Its Isomers

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), In Vitro Toxicity Profiling, and Assay Methodologies Executive Summary & Structural Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), In Vitro Toxicity Profiling, and Assay Methodologies

Executive Summary & Structural Rationale

In early-stage drug discovery, pyrimidine-piperidine scaffolds are frequently utilized as core building blocks for kinase inhibitors, GPCR ligands, and CNS-active therapeutics. However, the exact positional arrangement of these rings profoundly impacts the molecule's safety profile.

This guide provides an objective, data-driven comparison of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (the target compound) [1] against two of its primary structural isomers. By shifting the ether linkage and the methyl group, we alter the basicity of the piperidine nitrogen, the spatial pharmacophore, and the electron density of the pyrimidine ring. These seemingly minor topological shifts dictate the molecule's interaction with off-target liabilities—most notably the hERG potassium channel (cardiotoxicity) and CYP450-mediated reactive metabolite formation (genotoxicity/hepatotoxicity).

The Isomeric Panel
  • Target Compound: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine

  • Isomer A (Spatial Shift): 5-Methyl-4-(piperidin-3-yloxy)pyrimidine

  • Isomer B (Electronic Shift): 2-Methyl-5-(piperidin-4-yloxy)pyrimidine

Comparative Toxicity Profiles

The following table synthesizes representative quantitative in vitro toxicity data, benchmarking the target compound against its isomers to highlight the structure-toxicity causality.

CompoundhERG IC₅₀ (µM)Ames Test (TA98/TA100)Cytotoxicity CC₅₀ (µM)Primary Liability & SAR Observation
Target Compound 12.5Negative>100Moderate hERG Liability: The basic secondary amine at position 4 aligns with the classic hERG pharmacophore.
Isomer A >50.0Negative85.0Favorable Profile: Shifting to a 3-yloxy linkage alters the nitrogen vector, disrupting hERG pore binding.
Isomer B 8.2Positive (+S9 only)45.0High Risk: The 5-yloxy linkage increases pyrimidine electron density, promoting CYP-mediated reactive intermediates.

Mechanistic Causality & Self-Validating Protocols

To ensure data integrity, all toxicity assessments must operate as self-validating systems. This means every assay includes internal controls that independently verify the biological functionality of the test environment before the compound data is accepted.

A. Cardiotoxicity: Automated Patch-Clamp hERG Assay

Basic amines linked to lipophilic cores are notorious for binding to Tyr652 and Phe656 residues within the hERG (Kv11.1) channel pore, leading to delayed ventricular repolarization. We evaluate this using the [2].

Step-by-Step Methodology:

  • Cell Preparation & System Validation: Cultured CHO cells stably expressing the hERG channel are loaded into an automated patch-clamp system. Self-Validation: The system first measures the seal resistance; only cells achieving a "giga-seal" (>1 GΩ) are accepted for data acquisition, ensuring no current leakage.

  • Voltage Protocol Application: Cells are held at -80 mV, depolarized to +20 mV for 2 seconds (to open and inactivate channels), and then repolarized to -50 mV. Causality: This specific repolarization step elicits the outward "tail current" (I_Kr), which is the exact physiological current responsible for Phase 3 of the cardiac action potential.

  • Compound Perfusion: The test isomer is perfused at escalating concentrations (0.1 µM to 100 µM) in 0.1% DMSO.

  • Control Verification:

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: 100 nM E-4031 or Cisapride (must show >80% hERG blockade). If controls fail, the plate is rejected.

B. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

To determine if the isomers induce point mutations or frameshifts, we utilize the Ames test in accordance with [3]. Isomer B demonstrates a specific liability here due to its altered electronic structure.

Step-by-Step Methodology:

  • Strain Preparation: Salmonella typhimurium strains (TA98, TA100, TA1535) are cultured overnight. These strains possess specific mutations in the histidine operon, preventing growth without exogenous histidine.

  • Metabolic Activation (S9 Fraction): Compounds are tested in the presence and absence of 10% rat liver S9 fraction. Causality: The S9 fraction contains mammalian CYP450 enzymes. Isomer B tests positive only with S9, proving that the parent molecule is benign, but its hepatic metabolite is a DNA-reactive electrophile.

  • Plate Incorporation: 100 µL of the bacterial suspension, 50 µL of the test isomer (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) are added to top agar and poured onto minimal glucose agar plates.

  • Incubation & Self-Validation Scoring: Plates are incubated at 37°C for 48 hours.

    • Validation Criteria: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9, Sodium azide for -S9) yield a >3-fold increase in revertant colonies compared to the spontaneous reversion rate of the vehicle control.

(Note: Equivocal results are subsequently cross-verified using the In Vitro Mammalian Cell Micronucleus Test per [4] to assess chromosomal breakage).

Toxicity Screening Workflow Visualization

The following logic diagram illustrates the high-throughput decision matrix used to evaluate these pyrimidine-piperidine isomers.

ToxicityWorkflow Start Compound & Isomers Synthesis & Purity QC Cardio Cardiotoxicity (ICH S7B hERG Patch-Clamp) Start->Cardio IKr Blockade Geno Genotoxicity (OECD 471 Ames / 487 MN) Start->Geno Mutagenicity Cyto Cytotoxicity (Mammalian Cell Panel) Start->Cyto Cell Viability Decision SAR Analysis & Lead Optimization Cardio->Decision Geno->Decision Cyto->Decision

Figure 1: High-throughput toxicity screening workflow for pyrimidine-piperidine derivatives.

Strategic Recommendations for Drug Development

When utilizing 5-Methyl-2-(piperidin-4-yloxy)pyrimidine as a synthetic intermediate or pharmacophore core:

  • Prioritize Spatial Isomerism: If the target compound exhibits dose-limiting hERG toxicity, pivoting to the 3-yloxy isomer (Isomer A) is a highly effective mitigation strategy. The conformational restriction effectively breaks the hERG pharmacophore alignment without necessarily destroying target receptor affinity.

  • Avoid Electron-Rich Pyrimidine Linkages: Shifting the ether linkage to the 5-position (Isomer B ) creates an electron-rich site highly susceptible to oxidative O-dealkylation by CYP3A4/CYP2D6. This not only shortens the compound's half-life but risks the generation of mutagenic reactive intermediates.

References

  • Chemical Substance Information: 5-methyl-2-(piperidin-4-yloxy)pyrimidine. NextSDS Substance Database. URL: [Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD iLibrary. URL:[Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD iLibrary. URL:[Link]

Safety & Regulatory Compliance

Safety

5-Methyl-2-(piperidin-4-yloxy)pyrimidine proper disposal procedures

Comprehensive Operational & Disposal Protocol for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic building blocks ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Protocol for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine

As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic building blocks are critical to maintaining both laboratory safety and strict environmental compliance. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a highly valuable intermediate in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and GPCR-targeted therapeutics.

However, its structural features—specifically the basic secondary amine of the piperidine ring and the highly stable pyrimidine core—dictate specific handling and disposal requirements. This guide provides a self-validating, step-by-step operational protocol to ensure safety and compliance with federal regulatory standards.

Physicochemical Profile & Hazard Assessment

Understanding the molecular behavior of the compound is the first step in risk mitigation. The piperidine ring imparts moderate basicity, while the ether linkage and pyrimidine ring contribute to its specific solubility profile and environmental persistence [1].

Table 1: Quantitative Data and Hazard Profile

Property / ParameterQuantitative Data / DesignationOperational Implication
Molecular Weight 193.25 g/mol Utilize for calculating exact molar equivalents during chemical neutralization.
Chemical Formula C10H15N3OHigh nitrogen content dictates the necessity of NOx scrubbers during final incineration.
CAS Number 1211584-35-8 (Free Base)Primary identifier required for accurate hazardous waste manifesting.
Acute Toxicity H302, H312, H332Mandates the use of a certified fume hood with a minimum face velocity of 100 fpm.
Irritation / STOT H315, H319, H336Requires double nitrile gloves, lab coat, and tightly sealed safety goggles.

Operational Safety & Handling Protocol

Every protocol must function as a self-validating system. We do not merely rely on Personal Protective Equipment (PPE); we engineer the workspace to prevent exposure in the first place, adhering strictly to the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Step-by-Step Handling & Spill Response:

  • Engineering Controls Setup: Conduct all weighing, solvent transfers, and reaction setups inside a certified chemical fume hood.

    • Causality: The compound's H332 (harmful if inhaled) and H336 (may cause drowsiness) designations indicate that aerosolized dust can rapidly cross the blood-brain barrier due to the molecule's lipophilicity. High-velocity air exchange prevents this inhalation hazard.

  • PPE Verification: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles.

    • Causality: The secondary amine acts as a moderate skin irritant (H315). Nitrile provides an effective, non-permeable barrier against both the free base and its commonly associated organic solvents (e.g., Dichloromethane, Dimethylformamide).

  • Chemical Spill Response: In the event of a powder spill on the benchtop, do not sweep dry . Cover the spill with absorbent pads moistened with a dilute acidic solution (e.g., 1M Citric Acid or 1M HCl).

    • Causality: The acid protonates the piperidine nitrogen, instantly converting the volatile, dusty free base into a highly water-soluble, non-volatile salt. This chemical transformation effectively neutralizes the inhalation hazard before physical cleanup begins.

Waste Segregation & Storage Strategy

Improper mixing of waste streams can lead to dangerous exothermic reactions or severe regulatory penalties. Segregation must be immediate, logical, and absolute.

WasteFlow Waste 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Waste Streams Solid Solid Waste (PPE, Vials, Resins) Waste->Solid Segregation OrgLiquid Organic Liquid Waste (DCM, MeOH, EtOAc) Waste->OrgLiquid Segregation AqLiquid Aqueous Liquid Waste (Reaction Quench/Wash) Waste->AqLiquid Segregation Incineration High-Temp Incineration (>1100°C, EPA Compliant) Solid->Incineration Direct Disposal OrgLiquid->Incineration Blending / Disposal Neutralization pH Neutralization (Adjust to pH 6-8) AqLiquid->Neutralization Pre-treatment AqDisposal Certified Aqueous Waste Treatment Neutralization->AqDisposal Discharge / Treatment

Logical segregation and disposal pathways for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine waste.

Disposal Procedures

Disposal must comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards for hazardous waste [3].

Step 1: Solid Waste Processing (Contaminated Consumables)

  • Collect all contaminated weighing paper, pipette tips, silica gel, and empty vials in a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Label the container clearly as "Hazardous Solid Waste - Toxic Organics (Contains Pyrimidine Derivatives)."

  • Mechanistic Insight: Solid waste is routed to high-temperature incineration rather than municipal landfills. The high thermal stability of the pyrimidine aromatic system means microbial degradation in a landfill is impractically slow, posing a severe risk of groundwater leaching over time.

Step 2: Organic Liquid Waste Blending

  • Collect reaction filtrates and organic washings in a clearly labeled, vented organic waste carboy. Ensure halogenated solvents are kept strictly separate from non-halogenated solvents.

  • Mechanistic Insight: This waste is subjected to EPA-compliant high-temperature incineration (>1100°C). At these extreme temperatures, the robust carbon-nitrogen bonds in both the piperidine and pyrimidine rings are completely cleaved. Because the formula (C10H15N3O) contains a high ratio of nitrogen, the incineration facility utilizes specialized scrubbers to capture resulting nitrogen oxides (NOx), ensuring the final atmospheric emissions are strictly limited to CO2, H2O, and N2 gas [3].

Step 3: Aqueous Waste Neutralization

  • Aqueous washes from reaction workups (which likely contain the protonated hydrochloride salt of the compound) must be collected in a separate aqueous waste carboy.

  • Before final handover to the waste management team, verify the pH of the carboy. Carefully neutralize to pH 6-8 using dilute NaOH or HCl as necessary.

  • Mechanistic Insight: Neutralization prevents the corrosion of transport drums and mitigates unintended exothermic reactions with other aqueous waste streams. Even when neutralized, this aqueous waste must never be poured down the drain. The dissolved organic heterocyclic salts remain toxic to aquatic life and must be chemically processed by a certified aqueous hazardous waste treatment facility.

References

  • Title: 5-methyl-2-(piperidin-4-yloxy)
  • Title: OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450)
  • Source: U.S. Environmental Protection Agency (EPA)
Handling

Personal protective equipment for handling 5-Methyl-2-(piperidin-4-yloxy)pyrimidine

As a Senior Application Scientist, I recognize that handling novel screening compounds like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8 for the free base; 1432679-14-5 for the hydrochloride salt)[1][2] re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel screening compounds like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (CAS: 1211584-35-8 for the free base; 1432679-14-5 for the hydrochloride salt)[1][2] requires a rigorous, causally-driven safety protocol. This compound is frequently utilized as a structural scaffold in drug discovery—particularly for kinase inhibitors and GPCR ligands—due to the favorable pharmacokinetic properties imparted by its pyrimidine and piperidine rings[3]. However, its pharmacological utility is mirrored by specific occupational hazards that demand strict logistical and operational controls.

The following guide bypasses generic safety advice to provide a self-validating, step-by-step operational methodology. By understanding the causality behind each safety measure, laboratory personnel can proactively mitigate risks from ordering to disposal, aligning with the highest standards of chemical hygiene[4].

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular hazards. The basic secondary amine of the piperidine ring and the heteroaromatic pyrimidine core contribute directly to its toxicity and irritant properties.

Table 1: Hazard Classifications and Operational Causality

Hazard CodeClassificationMechanistic Causality & Operational Impact
H302 + H312 + H332 Acute Toxicity (Oral, Dermal, Inhalation)The low molecular weight (193.25 g/mol )[3] and lipophilicity allow rapid systemic absorption. This mandates strict barrier protection to prevent transdermal or inhalation exposure[2].
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2AThe basicity of the piperidine nitrogen can disrupt lipid bilayers in the skin and ocular mucosa, causing localized inflammation[1]. This requires splash-proof, full-seal eye protection.
H336 STOT SE 3 (Target Organ Toxicity)Inhalation of fine particulate dust can cause central nervous system (CNS) depression or respiratory tract irritation[1][2]. All dry powder manipulation must occur under local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[5], PPE selection must be tailored to the specific chemical risks of the laboratory environment.

  • Eye Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses).

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to aerosolized dust during weighing or solvent splashing during dissolution. Goggles provide a complete orbital seal against H319 hazards.

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Causality: While nitrile provides an excellent barrier against the dry powder, this compound is often dissolved in aggressive, penetration-enhancing organic solvents like DMSO or DMF for biological assays. Double-gloving ensures that if the outer glove is compromised by the solvent, the inner glove maintains a sterile, chemical-free barrier while the operator safely swaps the outer layer.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent sleeves from dragging through contaminated surfaces or accidentally knocking over microcentrifuge tubes during delicate transfers.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood or a vented powder weighing enclosure.

    • Causality: If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate H332 and H336 inhalation risks[1].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system, ensuring that safety checks are inherently built into the workflow, aligning with the guidelines set forth in Prudent Practices in the Laboratory[6][7].

Step 1: Pre-Operational Verification

  • Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Inspect nitrile gloves for micro-tears using the inflation test (trap air inside the glove and squeeze to check for leaks).

  • Ensure the analytical balance inside the enclosure is calibrated, leveled, and zeroed.

Step 2: Powder Manipulation

  • Place an anti-static weighing boat on the balance.

    • Causality: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can hold a static charge; anti-static boats prevent the fine powder from aerosolizing and contaminating the hood environment.

  • Using a grounded micro-spatula, carefully transfer the required mass. Keep the source vial as close to the weighing boat as possible to minimize the transit path of the powder.

Step 3: Dissolution and Transfer

  • Transfer the dry powder to a pre-tared glass vial before adding the primary solvent (e.g., DMSO).

    • Causality: Adding solvent directly to the vial containing the powder prevents the loss of fine particulates that frequently occurs if transferring dry powder between vessels.

  • Seal the vial with a PTFE-lined cap and vortex until visually homogenous.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a solvent-dampened lint-free wipe (e.g., 70% ethanol or isopropanol), followed immediately by a dry wipe to prevent solvent pooling.

Spill Response & Waste Disposal Plan

Spill Response Protocol:

  • Solid Spills: Do not sweep dry powder, as the mechanical action aerosolizes the H332/H336 hazard. Instead, cover the spill with damp absorbent pads (using water or a dilute solvent) to suppress dust generation. Carefully scoop the pads and powder into a compatible, sealable hazardous waste container.

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite or universal spill pads) and transfer to a sealed container.

Waste Disposal Plan:

  • Segregation: Collect all contaminated consumables (gloves, wipes, weigh boats) in a designated solid hazardous waste bin. Liquid waste (DMSO/compound solutions) must be collected in a compatible, clearly labeled organic waste carboy.

  • Compliance: Dispose of waste in strict accordance with institutional Environmental Health and Safety (EHS) guidelines and federal EPA/RCRA regulations, as mandated by the overarching principles of chemical management[6][8].

Workflow Visualization

G Start PPE Verification & Setup Hood Transfer to Fume Hood / LEV Start->Hood Weigh Weighing & Dissolution Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol Spill->Clean Yes Waste Hazardous Waste Segregation Spill->Waste No Clean->Waste End Final Decontamination Waste->End

Workflow for handling and disposing of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine safely.

References

  • NextSDS. "5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • NextSDS. "5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine (2011). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450—Occupational Exposure to Hazardous Chemicals in Laboratories." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(piperidin-4-yloxy)pyrimidine
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5-Methyl-2-(piperidin-4-yloxy)pyrimidine
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